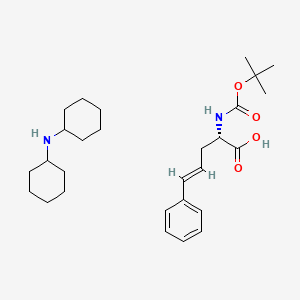

Boc-L-Styrylalanine-DCHA

Description

BenchChem offers high-quality Boc-L-Styrylalanine-DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Styrylalanine-DCHA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

331730-11-1 |

|---|---|

Molecular Formula |

C28H44N2O4 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |

InChI |

InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |

InChI Key |

XFECITMZVLWAJB-ZOWNYOTGSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Boc-L-Styrylalanine-DCHA

Advanced Chemical Profile & Application Guide

Executive Summary

Boc-L-Styrylalanine-DCHA (CAS: 261165-04-2) is the dicyclohexylamine (DCHA) salt of

-

Hydrophobic Pharmacophore: It acts as an extended, rigidified phenylalanine mimetic, probing deep hydrophobic pockets in GPCRs and protein-protein interaction (PPI) interfaces.

-

Stapling Precursor: It is a substrate for Ring-Closing Metathesis (RCM), allowing the formation of hydrocarbon "staples" that lock peptides into bioactive

-helical conformations.[1]

The DCHA salt form is preferred commercially to convert the otherwise oily or amorphous free acid into a stable, crystalline solid. However, the DCHA counter-ion is a synthesis poison if not removed prior to activation. This guide details the properties, critical handling protocols, and applications of this specialized reagent.

Physicochemical Profile

The following data characterizes the commercial DCHA salt form.

| Property | Specification |

| Chemical Name | (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid dicyclohexylamine salt |

| CAS Number | 261165-04-2 |

| Molecular Formula | |

| Molecular Weight | 512.73 g/mol (Salt); 331.41 g/mol (Free Acid) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, DCM, DMF.[2][3] Sparingly soluble in Water, Ether. |

| Melting Point | 135–140 °C (Decomposes) |

| Chiral Purity | |

| Storage |

Critical Handling: The DCHA Factor

The Causality of Failure

Many synthetic failures with this residue stem from using the DCHA salt directly in coupling reactions involving uronium/phosphonium salts (HATU, HBTU, PyBOP).

-

Mechanism of Failure: DCHA is a secondary amine. If present during activation, it competes with the amino component for the activated ester, forming a stable DCHA-amide byproduct. This permanently caps the carboxyl group of the Styrylalanine, halting the synthesis.

-

Exception: Carbodiimide couplings (DCC/DIC) are less sensitive but still prone to salt interference and slower kinetics.

Directive: You must convert the salt to the free acid immediately prior to use in Solid Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol A: DCHA Salt Removal (Desalting)

This is a self-validating protocol. The visual transition of phases indicates success.

Materials: Ethyl Acetate (EtOAc), 10%

-

Suspension: Suspend the Boc-L-Styrylalanine-DCHA salt in EtOAc (10 mL per gram of salt). The salt will likely not dissolve fully yet.

-

Acidification: Add an equal volume of 10%

or-

Validation: The solid should disappear as the DCHA moves to the aqueous layer (protonated) and the free acid moves to the organic layer. Two clear layers must form.[4]

-

-

Extraction: Separate the layers. Wash the organic layer (top) two more times with the acidic solution to ensure complete removal of DCHA.

-

Neutralization: Wash the organic layer once with Brine (saturated NaCl) to remove excess acid and water.

-

Drying: Dry the organic layer over anhydrous

. Filter and evaporate the solvent in vacuo. -

Result: The product will appear as a thick, viscous oil or a sticky foam. This is the Boc-L-Styrylalanine Free Acid . Use immediately.

Protocol B: Manual SPPS Coupling

Context: Coupling the desalted Free Acid to a resin-bound amine.

-

Dissolution: Dissolve the Free Acid (3.0 equiv relative to resin loading) in dry DMF.

-

Activation: Add HATU (2.9 equiv) and DIEA (6.0 equiv).

-

Note: Pre-activation for 30–60 seconds is recommended to form the O-At ester.

-

-

Coupling: Add the activated solution to the resin. Shake for 1–2 hours at Room Temperature.

-

Validation: Perform a Kaiser Test (ninhydrin).

-

Blue beads: Incomplete coupling (Double couple required).

-

Colorless/Yellow beads: Success.[5]

-

Protocol C: Ring-Closing Metathesis (Stapling)

Context: Forming the hydrocarbon staple between Styrylalanine and a second olefinic residue (e.g., Allylglycine or another Styrylalanine) on the solid phase.

-

Catalyst: Use Grubbs I or II catalyst (20 mol%).

-

Solvent: Degassed 1,2-Dichloroethane (DCE) or DCM. Oxygen kills the catalyst.

-

Procedure:

-

Swell resin in degassed solvent.

-

Add catalyst solution.

-

Reflux (if using DCE, 40–60°C) or agitate at RT (if using DCM) for 2–4 hours.

-

Repeat the catalyst addition step once to ensure high conversion.

-

-

Wash: Extensive washing with DCM and DMSO is required to remove Ruthenium traces (which stain the resin black).

Visualizing the Workflows

Diagram 1: The Desalting Logic Gate

This flowchart illustrates the critical purification step required before synthesis.

Caption: Critical workflow for converting the stable storage salt into the reactive free acid form.

Diagram 2: Peptide Stapling Mechanism

The role of Styrylalanine in stabilizing

Caption: Schematic of the RCM reaction where Styrylalanine acts as the olefinic anchor.

References

-

Verdine, G. L., & Hilinski, G. J. (2012).[1] Stapled peptides for intracellular drug targets. Methods in Enzymology, 503, 3–33.[1] [Link]

-

Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of Boc-L-Styrylalanine

Introduction: The Emergence of Boc-L-Styrylalanine in Peptide Synthesis and Drug Discovery

In the landscape of innovative therapeutic development, the incorporation of non-natural amino acids into peptide structures is a cornerstone of modern medicinal chemistry. These unique building blocks offer the ability to fine-tune pharmacological properties, enhance metabolic stability, and introduce novel functionalities. Boc-L-Styrylalanine, an N-terminally protected derivative of L-styrylalanine, represents a compelling scaffold for such endeavors. Its structure, which marries the chirality of a natural amino acid precursor with the rigid, conjugated system of a styryl moiety, presents intriguing possibilities for creating peptides with constrained conformations and unique aromatic interactions.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core physical characteristics of Boc-L-Styrylalanine. As this is a specialized and not widely cataloged compound, this guide provides both predicted properties based on robust chemical principles and data from analogous compounds, alongside detailed experimental protocols for empirical verification. Understanding these fundamental properties is critical for its effective storage, handling, and application in synthetic workflows.

Chemical Identity and Structure

Boc-L-Styrylalanine is formally known as (S,E)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid. The molecule's architecture is characterized by an L-alanine backbone where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain is extended by a trans-styryl group. This structure imparts a unique combination of hydrophobicity, aromaticity, and conformational rigidity.

Caption: Structure of Boc-L-Styrylalanine.

Predicted and Comparative Physical Characteristics

The Boc group, being bulky and lipophilic, significantly alters the physical properties of the parent amino acid. It masks the polar amino group, reducing its ability to form strong intermolecular hydrogen bonds and zwitterionic interactions. This generally leads to a decrease in melting point and an increase in solubility in organic solvents compared to the free amino acid.

| Property | L-Phenylalanine | Boc-L-Phenylalanine | L-Styrylalanine (Predicted/Reported) | Boc-L-Styrylalanine (Predicted) |

| Molecular Formula | C₉H₁₁NO₂[1] | C₁₄H₁₉NO₄ | C₁₁H₁₃NO₂[2] | C₁₆H₂₁NO₄ |

| Molecular Weight | 165.19 g/mol | 265.31 g/mol | 191.23 g/mol [2][3] | 291.35 g/mol |

| Appearance | White crystalline powder[1] | White powder | White to off-white solid[3] | White to off-white crystalline solid |

| Melting Point | ~283 °C (decomposes)[1] | 80 - 90 °C | High (likely >200°C, decomposes) | 95 - 110 °C |

| Solubility | Slightly soluble in water; insoluble in most organic solvents[4] | Soluble in methanol, dichloromethane, DMF[5] | Low solubility in water; better in organic solvents like ethanol, DMSO[3] | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |

| Specific Optical Rotation | [α]²⁰/D ~ -35° (c=2, H₂O)[1] | [α]²⁰/D ~ +25° (c=1, EtOH) | Predicted to be optically active | Predicted to be optically active |

Causality Behind Predictions:

-

Melting Point: L-Styrylalanine, like L-phenylalanine, is expected to have a high melting point due to the ability of the free amino and carboxyl groups to form a crystalline lattice stabilized by hydrogen bonds and zwitterionic interactions. The addition of the Boc group disrupts this extensive hydrogen bonding network, leading to a significantly lower predicted melting point for Boc-L-Styrylalanine, a trend consistent with the observed difference between L-phenylalanine and Boc-L-phenylalanine. The extended conjugation of the styryl group compared to the benzyl group may lead to slightly stronger intermolecular π-stacking, potentially resulting in a slightly higher melting point for Boc-L-Styrylalanine compared to Boc-L-Phenylalanine.

-

Solubility: The free amino acid L-Styrylalanine is predicted to have low water solubility due to its hydrophobic styryl side chain, although the polar amino and carboxyl groups will afford some aqueous solubility[3]. The introduction of the lipophilic Boc group will drastically reduce aqueous solubility while significantly enhancing its solubility in a range of organic solvents, a critical feature for its use in organic-phase peptide synthesis.

-

Optical Rotation: As Boc-L-Styrylalanine is a chiral molecule derived from an L-amino acid, it is expected to be levorotatory or dextrorotatory. The specific rotation will need to be determined empirically, as it is highly dependent on the solvent, concentration, and temperature.

Spectroscopic Profile

The spectroscopic characteristics of Boc-L-Styrylalanine are key to its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structure of Boc-L-Styrylalanine.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

~9.0-10.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.

-

~6.0-6.8 ppm (multiplet, 2H): Vinylic protons of the styryl group (-CH=CH-).

-

~5.0-5.2 ppm (broad doublet, 1H): NH proton of the Boc-protected amine.

-

~4.3-4.5 ppm (multiplet, 1H): α-proton (-CH(NHBoc)-).

-

~2.5-2.8 ppm (multiplet, 2H): β-protons (-CH₂-).

-

1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

~175-178 ppm: Carboxylic acid carbonyl carbon.

-

~155-157 ppm: Carbonyl carbon of the Boc group.

-

~125-138 ppm: Aromatic and vinylic carbons.

-

~80 ppm: Quaternary carbon of the Boc group.

-

~53-55 ppm: α-carbon.

-

~35-38 ppm: β-carbon.

-

~28 ppm: Methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Predicted IR Absorption Bands:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3300 cm⁻¹: N-H stretch of the carbamate.

-

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1685 cm⁻¹: C=O stretch of the Boc group carbamate.

-

~1600, 1495, 1450 cm⁻¹: C=C stretches of the aromatic ring.

-

~965 cm⁻¹: Out-of-plane bend for the trans-vinylic C-H.

Experimental Protocols for Physical Characterization

The following are standardized, self-validating protocols for determining the key physical characteristics of a novel compound like Boc-L-Styrylalanine.

Workflow for Characterization of a Novel Amino Acid Derivative

Caption: General workflow for the characterization of Boc-L-Styrylalanine.

Melting Point Determination

This protocol ensures an accurate determination of the melting range, which is a key indicator of purity.[6][7][8]

-

Sample Preparation: Finely powder a small amount of dry Boc-L-Styrylalanine.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Rapid Initial Scan: Heat the sample at a rate of 10-15 °C/minute to determine an approximate melting point.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A pure sample should have a sharp melting range of 1-2 °C.[8]

Specific Optical Rotation Measurement

This protocol determines the chiroptical properties of the compound.[9][10][11][12][13]

-

Solution Preparation: Accurately weigh approximately 100 mg of Boc-L-Styrylalanine and dissolve it in a precise volume (e.g., 10.0 mL) of a specified solvent (e.g., ethanol) in a volumetric flask.

-

Polarimeter Calibration: Calibrate the polarimeter with a blank solvent-filled cell.

-

Sample Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Measure the observed rotation (α).

-

Calculation: Calculate the specific optical rotation [α] using the formula: [α]ᵀλ = α / (l × c) Where:

-

T is the temperature in °C.

-

λ is the wavelength of light (typically 589 nm, the sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration in g/mL.

-

¹H NMR Spectrum Acquisition

This protocol provides a detailed structural fingerprint of the molecule.[5][14][15][16][17]

-

Sample Preparation: Dissolve 5-10 mg of Boc-L-Styrylalanine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field for optimal homogeneity.[14]

-

Data Acquisition: Acquire the spectrum using standard parameters (e.g., 45° pulse, 4-second acquisition time, 1-2 second relaxation delay, 16-32 scans).[14]

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the peaks to determine the relative number of protons.

FT-IR Spectrum Acquisition

This protocol identifies the functional groups present in the molecule.[18][19][20][21][22]

-

Sample Preparation (ATR Method): Place a small amount of the solid Boc-L-Styrylalanine directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[19]

-

Pressure Application: Apply pressure to ensure good contact between the sample and the ATR crystal.[19]

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal.

-

Sample Scan: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Conclusion

Boc-L-Styrylalanine is a promising, albeit not commonly cataloged, non-natural amino acid derivative with significant potential in peptide and medicinal chemistry. This guide has provided a robust, predictive framework for its key physical characteristics, grounded in the established properties of analogous compounds. The detailed experimental protocols herein offer a clear pathway for researchers to empirically validate these predictions and to perform rigorous quality control. As the demand for sophisticated peptide therapeutics grows, a thorough understanding of the fundamental properties of novel building blocks like Boc-L-Styrylalanine will be paramount to accelerating innovation in drug development.

References

-

3-STYRYL-L-ALANINE - ChemBK. (2024, April 9). Available at: [Link]

-

L-Alanine Properties - J&K Scientific LLC. (2023, December 20). Available at: [Link]

-

A review on physical and chemical properties of L-phenylalanine family of NLO single crystals - ResearchGate. (2018, May 4). Available at: [Link]

-

L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. (n.d.). Available at: [Link]

-

L-(-)-Phenylalanine | C9H11NO2 | MD Topology | NMR | X-Ray. (n.d.). Available at: [Link]

-

L-Alanine | C3H7NO2 | CID 5950 - PubChem. (n.d.). Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Available at: [Link]

-

Sample preparation for FT-IR. (n.d.). Available at: [Link]

-

How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

-

Determination of Optical Rotation and Specific Optical Rotation - Pharmaguideline. (2011, September 4). Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Dual protection of amino functions involving Boc - RSC Publishing. (2013, July 17). Available at: [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017, February 7). Available at: [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Available at: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Available at: [Link]

-

Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed. (2023, September 15). Available at: [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Available at: [Link]

-

bmse000045 L-Phenylalanine at BMRB. (n.d.). Available at: [Link]

-

Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers - RSC Publishing. (2022, February 7). Available at: [Link]

-

L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem. (n.d.). Available at: [Link]

-

Unveiling the Secrets of 1H-NMR Spectroscopy: A Novel Approach Utilizing Attention Mechanisms - OpenReview. (n.d.). Available at: [Link]

-

Guide to FT-IR Spectroscopy - Bruker. (n.d.). Available at: [Link]

-

Optical Rotation Determination. (n.d.). Available at: [Link]

-

experiment (1) determination of melting points. (2021, September 19). Available at: [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Available at: [Link]

-

Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. (2014, November 7). Available at: [Link]

-

Melting point determination - SSERC. (n.d.). Available at: [Link]

-

1.4 Determination of optical rotation and specific rotation - digicollections.net. (n.d.). Available at: [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (2015). Available at: [Link]

-

¹H NMR spectra of variously isotopically labelled l-alanine molecules... - ResearchGate. (n.d.). Available at: [Link]

-

Optical Rotation Determinations - Analytical Testing Labs. (n.d.). Available at: [Link]

-

Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Available at: [Link]

-

Melting point determination. (n.d.). Available at: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2025, August 6). Available at: [Link]

-

A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. (n.d.). Available at: [Link]

-

Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers - RSC Publishing. (n.d.). Available at: [Link]

Sources

- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Styrylalanine | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How To [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. davjalandhar.com [davjalandhar.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. digicollections.net [digicollections.net]

- 13. promptpraxislabs.com [promptpraxislabs.com]

- 14. books.rsc.org [books.rsc.org]

- 15. openreview.net [openreview.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. compoundchem.com [compoundchem.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Technical Guide: Strategic Utilization of DCHA Salts in Amino Acid Derivatives

Part 1: Executive Summary

In the precise world of peptide synthesis and medicinal chemistry, the physical state of building blocks dictates process efficiency. Many

Dicyclohexylamine (DCHA) serves as a critical "crystallinity engineer." By forming a salt with the carboxylic acid moiety of protected amino acids, DCHA transforms unstable oils into robust, crystalline solids. This guide details the mechanistic function, handling protocols, and strategic advantages of DCHA salts, ensuring you maximize yield and purity in downstream coupling reactions.

Part 2: Mechanistic Foundation

The Chemistry of Crystallinity

Why DCHA? The choice of dicyclohexylamine is not arbitrary; it is driven by lattice energy and steric hindrance .

-

Lattice Stabilization: The large, hydrophobic cyclohexyl rings of DCHA provide significant Van der Waals surface area. When paired with a protected amino acid, these rings facilitate efficient packing in the crystal lattice, overcoming the entropic disorder of the amino acid's protecting groups (like the flexible tert-butyl group in Boc).

-

Steric Protection: DCHA is a secondary amine with substantial steric bulk. Unlike smaller amines, it is less nucleophilic in crowded environments, reducing the risk of accidental amide bond formation during the salt formation process.

Acid-Base Stoichiometry

The interaction is a classic Brønsted-Lowry acid-base reaction.

-

Carboxylic Acid (

): The C-terminus of the protected amino acid. -

Dicyclohexylamine (

): A strong organic base.

This large

Visualizing the Workflow

The following diagram illustrates the lifecycle of a DCHA salt in a synthetic pipeline.

Figure 1: The strategic lifecycle of DCHA salts, transforming unstable oils into synthesis-ready crystalline solids.

Part 3: Strategic Advantages & Limitations

Data Summary: Salt Form Comparison

| Feature | Free Acid (Oil) | DCHA Salt (Solid) | CHA Salt (Solid) |

| Physical State | Viscous Oil / Amorphous | Crystalline Powder | Crystalline Powder |

| Shelf Stability | Low (Months) | High (Years) | Moderate/High |

| Purification | Chromatography (Slow) | Recrystallization (Fast) | Recrystallization |

| Hygroscopicity | High | Low | Low |

| Direct Coupling | Yes | No (Must desalt) | No (Must desalt) |

Why Not Use the Salt Directly?

While DCHA is sterically hindered, it is still a secondary amine. If used directly in coupling reactions (e.g., with carbodiimides like DIC or EDC):

-

Side Reactions: DCHA can compete with the amino component, potentially forming a DCHA-amide byproduct, capping the carboxyl group.

-

Solubility: DCHA salts often have different solubility profiles than the free acid, potentially precipitating prematurely in DCM or DMF.

-

Atom Economy: You waste coupling reagent activating the DCHA counter-ion.

Verdict: Always convert the DCHA salt back to the free acid immediately prior to coupling.

Part 4: Experimental Protocols

Protocol A: Liberation of the Free Acid (Desalting)

This is the standard operating procedure (SOP) for preparing a DCHA salt for synthesis.

Reagents:

-

Ethyl Acetate (EtOAc) or Diethyl Ether (

) -

10% Aqueous Citric Acid, 10%

, or 0.5 M-

Note: Avoid HCl if possible. DCHA-HCl is sparingly soluble in water and may contaminate the organic phase. Phosphate and sulfate salts of DCHA are highly water-soluble.

-

Step-by-Step:

-

Suspension: Suspend the DCHA salt in Ethyl Acetate (approx. 10 mL per gram of salt). The salt may not dissolve fully until acidification.[1]

-

Acidification: Add the acidic solution (e.g., 10%

) to the separatory funnel. Use a 1.5x molar excess relative to DCHA. -

Extraction: Shake vigorously. The DCHA will protonate and move to the aqueous layer; the free amino acid will dissolve in the organic layer.

-

Visual Check: The solid suspension should disappear, leaving two clear liquid layers.[1]

-

-

Separation: Drain the aqueous layer.

-

Wash: Wash the organic layer 2 more times with the acidic solution to ensure complete removal of DCHA.

-

Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove trapped water.

-

Drying: Dry over anhydrous

or -

Result: The free acid is usually obtained as a clear, viscous oil or foam. Use immediately.

Protocol B: Monitoring DCHA Removal (TLC)

Failure to remove DCHA can poison downstream catalysts or complicate NMR analysis.

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Chloroform/Methanol/Acetic Acid (90:8:2).

-

Visualization:

-

UV: Detects the amino acid (if aromatic).

-

Ninhydrin Stain: DCHA stains faintly; free amines stain strongly.

-

Iodine Chamber: DCHA absorbs iodine vapor, appearing as a brown spot.

-

-

Interpretation: The DCHA spot (usually high

) must be absent in the organic layer sample.

Part 5: Troubleshooting & Safety

Common Issues

-

Emulsions: If an emulsion forms during extraction, add a small amount of brine or methanol to break it.

-

Incomplete Hydrolysis: If the salt does not dissolve during the first acid wash, the pH may not be low enough. Ensure the aqueous layer is pH 2-3.[1]

-

Precipitation: If a white solid persists in the organic layer, it might be DCHA-HCl (if HCl was used). Filter it out or switch to

.

Safety Profile

-

DCHA Toxicity: Dicyclohexylamine is toxic if swallowed and in contact with skin (Corrosive). Always wear gloves and eye protection.

-

Trace Impurities: In GMP environments, demonstrate clearance of DCHA, as secondary amines can form nitrosamines (carcinogenic) in the presence of nitrosating agents.

Part 6: References

-

Bachem. (2021). Conversion of a DCHA salt to the free acid. Bachem Technical Notes. Link

-

Aapptec. (n.d.). Converting CHA and DCHA Salts to Free Acids. Peptide Synthesis Protocols. Link

-

Sigma-Aldrich. (2022). Amino Acid Derivatives and Protecting Groups. Technical Library. Link

-

Han, Y., et al. (1997).[7] Side Reactions in Peptide Synthesis. Journal of Organic Chemistry, 62, 4307-4312.[7] Link

Sources

Technical Guide: Stability, Storage, and Lifecycle Management of Boc-Protected Amino Acids

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, prized for its orthogonality to base-labile protecting groups (like Fmoc) and its stability against nucleophilic attack.[1][] However, the very feature that makes Boc useful—its acid lability—renders it susceptible to autocatalytic degradation if improperly stored. This guide provides a rigorous, chemically grounded framework for the storage, handling, and quality assurance of Boc-protected amino acids, moving beyond generic advice to precise, mechanistic protocols.

Part 1: The Chemistry of Stability

To master storage, one must understand the mechanism of failure. The Boc group protects the amine via a carbamate linkage. Its removal (deprotection) is driven by acid catalysis, yielding the free amine, carbon dioxide, and isobutylene.

The Stability Paradox: While Boc is stable to bases and most nucleophiles, it is thermodynamically poised to decompose in the presence of protons. Trace acidity (from atmospheric CO₂ or residual synthesis reagents) can initiate a degradation cascade, particularly in the presence of moisture which facilitates proton transfer.

Mechanism of Acid-Catalyzed Degradation

The following diagram illustrates the pathway we must prevent during storage. Note that the generation of isobutylene (gas) is irreversible, driving the equilibrium toward decomposition.

Figure 1: Acid-catalyzed cleavage of the Boc group. Storage strategies must rigorously exclude protons (acid) and moisture to prevent this cascade.

Part 2: Storage Protocols (Solid State)

The "shelf life" of a reagent is not a fixed time but a function of its environmental history. Adhere to the Cold-Dry-Dark standard.

Temperature Control

-

Standard: Store at +2°C to +8°C (Refrigerated) for active use.

-

Long-Term: Store at -20°C (Freezer) for bulk stocks (>6 months).

-

Rationale: Lower temperatures kinetically inhibit the spontaneous elimination of the tert-butyl cation.

Moisture Management (The Critical Variable)

Moisture is the enemy.[3] Water acts as a medium for proton transfer, accelerating hydrolysis.

-

Protocol: Containers must be tightly sealed with parafilm.

-

Desiccation: Store secondary containers (boxes) with active silica gel or molecular sieves.

-

Equilibration Rule: Never open a cold bottle immediately. Allow it to reach room temperature (approx. 30-60 mins) to prevent atmospheric condensation on the cold solid.

Summary of Storage Conditions

| Parameter | Recommended Condition | Risk of Deviation |

| Temperature | +4°C (Short term), -20°C (Long term) | Thermal decomposition; melting of low-MP derivatives |

| Humidity | < 30% Relative Humidity | Hydrolysis; clumping; acceleration of acidolysis |

| Atmosphere | Inert Gas (Argon/Nitrogen) backfill | Oxidation of Met/Cys/Trp; CO₂ absorption |

| Container | Amber Glass or Opaque Plastic | UV-induced radical degradation (esp. for Trp, Tyr) |

Part 3: Solution Stability & Handling

Boc-amino acids are significantly less stable in solution. The solvent environment can promote ionization or introduce reactive impurities.

Workflow: Handling Solution Stocks

Do not store Boc-amino acids in solution for long periods.[4] If necessary, follow this decision matrix:

Figure 2: Decision matrix for handling Boc-amino acids in solution. Note that methionine (Met) and cysteine (Cys) solutions should always be prepared fresh due to oxidation risks.

Critical Solvent Notes

-

DMF (Dimethylformamide): Must be amine-free. Old DMF decomposes to dimethylamine, which can remove Fmoc groups (if using orthogonal strategies) or cause side reactions.

-

DCM (Dichloromethane): Avoid prolonged storage; DCM can slowly acidify over time if not stabilized, promoting Boc cleavage.

Part 4: Quality Control (Self-Validating Systems)

Trustworthiness in data comes from verification. Before committing a valuable resin or complex intermediate to a reaction, validate the integrity of your Boc-amino acid building block.

Protocol A: The "Self-Validating" TLC Screen

Use this for a rapid qualitative check of identity and major decomposition.

-

Preparation: Dissolve 5 mg of Boc-AA in 1 mL MeOH/DCM (1:1).

-

Stationary Phase: Silica Gel 60 F254 plate.

-

Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2). Note: The acetic acid prevents streaking of the free carboxylic acid.

-

Visualization:

-

UV (254 nm): For aromatic amino acids (Phe, Tyr, Trp).

-

Ninhydrin Stain: Crucial Step. Boc-protected amino acids should be Ninhydrin negative (no color) initially.

-

Validation: Heat the plate strongly. The heat removes the Boc group on the silica, causing the spot to eventually turn purple/blue. This "delayed positive" confirms the presence of the Boc group.

-

-

Interpretation:

-

Single Spot: Pure.

-

Baseline Spot (Purple without heating): Free amino acid contaminant (Degradation confirmed).

-

Protocol B: Quantitative Purity via HPLC

Use this for critical GMP or high-value synthesis.

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: 210 nm (amide bond) and 254 nm (aromatics).

-

Acceptance Criteria:

-

Purity > 98% (Area under curve).

-

Identify free amino acid peak (elutes earlier due to high polarity).

-

Part 5: Troubleshooting & Emergency Measures

| Observation | Diagnosis | Corrective Action |

| Clumping / Caking | Moisture ingress has occurred. | Do not use for critical steps. Dry over P₂O₅ in a desiccator. Re-test purity (HPLC) before use. |

| Strong Odor | Isobutylene smell indicates active decomposition. | Discard. The autocatalytic cycle has likely compromised the bulk purity. |

| Color Change (Yellowing) | Oxidation (likely Met, Trp, Cys) or contaminant polymerization. | Recrystallize if the derivative is expensive; otherwise discard. |

| Solubility Issues | Potential formation of diketopiperazines or aggregation. | Sonicate in DMF; warm gently (<40°C). If insoluble particles remain, filter before use. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Biotage. (2023).[5][6] How long are amino acid stock solutions stable? The Peptide Synthesis Blog.[4] [Link]

-

Royal Society of Chemistry. (2015). Rapid, effective deprotection of Boc amino acids. RSC Advances. [Link]

Sources

Methodological & Application

Protocol for Boc Deprotection of L-Styrylalanine using Trifluoroacetic Acid: An In-depth Application Guide

Introduction: Navigating the Acid-Labile Landscape of Amine Protection

In the intricate world of peptide synthesis and drug development, the strategic protection and deprotection of functional groups are paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability under a wide range of synthetic conditions and its facile, acid-catalyzed removal.[1] This application note provides a comprehensive, field-proven protocol for the Boc deprotection of the non-canonical amino acid L-Styrylalanine using trifluoroacetic acid (TFA).

L-Styrylalanine, with its conjugated styrenic side chain, presents unique opportunities for introducing valuable photophysical or reactive handles into peptides and other complex molecules. However, this very functionality demands a nuanced approach to deprotection to preserve the integrity of the styryl moiety. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also the underlying chemical principles and troubleshooting strategies to ensure successful and reproducible outcomes.

The Chemical Rationale: Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group by TFA is a classic example of an acid-catalyzed carbocationic fragmentation.[2] Understanding this mechanism is crucial for optimizing reaction conditions and anticipating potential side reactions.

The process unfolds in a series of well-defined steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This initial step activates the protecting group, making it susceptible to cleavage.

-

Formation of a Stable Tert-butyl Cation: The protonated Boc group undergoes fragmentation, leading to the formation of a resonance-stabilized carbamic acid and a stable tertiary carbocation, the tert-butyl cation.

-

Decarboxylation to the Free Amine: The carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine of L-Styrylalanine.

-

Formation of the TFA Salt: The newly liberated and nucleophilic amine is immediately protonated by the excess TFA in the reaction medium, forming the corresponding trifluoroacetate salt.

Diagrammatic Representation of the Boc Deprotection Mechanism:

Caption: Mechanism of TFA-mediated Boc deprotection of L-Styrylalanine.

Critical Considerations for L-Styrylalanine

The electron-rich styryl side chain of L-Styrylalanine introduces specific challenges that must be addressed to prevent unwanted side reactions:

-

Alkylation by the Tert-butyl Cation: The tert-butyl cation generated during deprotection is a potent electrophile that can react with the nucleophilic styryl group, leading to the formation of tert-butylated byproducts.

-

Isomerization and Polymerization: The styryl group can be susceptible to isomerization (cis/trans) or even polymerization under strongly acidic conditions.[3][4]

To mitigate these risks, the inclusion of scavengers in the reaction mixture is highly recommended. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the styryl side chain, effectively trapping it and preventing side reactions.

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for the efficient and clean deprotection of Boc-L-Styrylalanine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Boc-L-Styrylalanine | ≥98% | Commercially Available | --- |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich, Acros, etc. | Handle with extreme care in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent to prevent side reactions. |

| Anisole or Thioanisole | Reagent Grade | Commercially Available | Scavenger to trap the tert-butyl cation. |

| Diethyl Ether | Anhydrous | Commercially Available | For precipitation of the product. |

| Round-bottom flask | --- | --- | Appropriate size for the reaction scale. |

| Magnetic stirrer and stir bar | --- | --- | --- |

| Ice bath | --- | --- | --- |

| Rotary evaporator | --- | --- | --- |

| Centrifuge (optional) | --- | --- | For efficient pelleting of the product. |

Safety Precautions

-

Trifluoroacetic acid (TFA) is highly corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled.[5][6] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles.[6]

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.

-

The deprotection reaction generates carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is not sealed.

Protocol Workflow

Caption: Experimental workflow for the Boc deprotection of L-Styrylalanine.

Detailed Procedure

-

Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-L-Styrylalanine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

-

Addition of Scavenger: To the stirred solution, add a scavenger. A common choice is anisole (5-10% v/v of the TFA solution to be added). Thioanisole can also be used.

-

Cooling: Cool the flask in an ice bath to 0 °C. This helps to control the initial exotherm of the reaction.

-

Addition of TFA: Slowly, add a pre-prepared solution of TFA in DCM (typically 20-50% v/v) to the reaction mixture with vigorous stirring. The addition should be done dropwise to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 1-3 hours.

-

Monitoring the Reaction: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the appearance of a more polar product spot (which will be the TFA salt) indicates the completion of the reaction.

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To the resulting oil or solid, add cold, anhydrous diethyl ether to precipitate the L-Styrylalanine TFA salt.

-

Triturate the solid with fresh diethyl ether to remove any residual scavenger and byproducts.

-

Isolate the solid product by filtration or centrifugation.

-

Wash the solid with a small amount of cold diethyl ether.

-

-

Drying: Dry the isolated L-Styrylalanine TFA salt under high vacuum to remove all traces of solvent. The product is typically a white to off-white solid and is often used in the next synthetic step without further purification.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Incomplete Deprotection | Insufficient TFA concentration or reaction time. | Increase the concentration of TFA (e.g., to 50% in DCM) or extend the reaction time. Monitor closely by TLC/LC-MS. |

| Water in the reaction mixture. | Ensure all glassware is dry and use anhydrous solvents. | |

| Presence of Side Products (e.g., tert-butylated styryl group) | Insufficient scavenger. | Increase the amount of scavenger (e.g., up to 10% v/v). |

| Reaction temperature is too high. | Maintain a low temperature during TFA addition and consider running the entire reaction at 0 °C for a longer duration. | |

| Product is an oil and difficult to solidify | Residual solvent or scavenger. | Triturate the oil with fresh, cold diethyl ether multiple times. Dry under high vacuum for an extended period. |

| The TFA salt of L-Styrylalanine may be inherently oily. | Proceed to the next step assuming the product is the TFA salt, or attempt to convert it to the hydrochloride salt by dissolving in a minimal amount of 1M HCl in dioxane and precipitating with ether. |

Characterization of the Deprotected Product

The successful deprotection of Boc-L-Styrylalanine can be confirmed by various analytical techniques:

-

¹H NMR: Disappearance of the characteristic tert-butyl singlet at ~1.4 ppm. The aromatic and vinylic protons of the styryl group should remain intact.

-

Mass Spectrometry (MS): Observation of the molecular ion corresponding to the free L-Styrylalanine.

-

Thin-Layer Chromatography (TLC): A significant increase in polarity (lower Rf value) compared to the starting Boc-protected material.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the Boc deprotection of L-Styrylalanine using TFA. By understanding the underlying mechanism and incorporating appropriate scavengers, researchers can efficiently remove the Boc protecting group while preserving the integrity of the valuable styryl side chain. This methodology is a critical step in the synthesis of novel peptides and other biologically active molecules incorporating this unique amino acid, paving the way for further advancements in drug discovery and development.

References

-

AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved February 4, 2026, from [Link]

-

Bhurta, D., & Bharate, S. B. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. ChemMedChem, 17(7), e202100706. [Link]

-

Fiveable. (n.d.). TFA Deprotection Definition. Retrieved February 4, 2026, from [Link]

-

Yilmaz, M. D., et al. (2020). Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties. Beilstein Journal of Organic Chemistry, 16, 2236–2248. [Link]

-

Gomes, P., et al. (2017). Styrylchromones: Biological Activities and Structure-Activity Relationship. Pharmaceuticals, 10(2), 54. [Link]

-

Bhurta, D., & Bharate, S. B. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. ChemMedChem, 17(7), e202100706. Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2016, April 18). How to remove TFA salt? Retrieved February 4, 2026, from [Link]

-

AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 4, 2026, from [Link]

-

Iida, H., et al. (2019). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 84(15), 9396–9405. [Link]

-

PubChem. (n.d.). Tert-butoxycarbonylalanine. Retrieved February 4, 2026, from [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved February 4, 2026, from [Link]

-

Bhurta, D., & Bharate, S. B. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. SciSpace. [Link]

-

Chromatography Forum. (2009, July 16). how to remove residual TFA from peptides after HPLC. Retrieved February 4, 2026, from [Link]

-

LifeTein. (n.d.). How to remove peptide TFA salt? Retrieved February 4, 2026, from [Link]

-

Kawakami, T., et al. (1998). Specific cleavage of amino side chains of serine and threonine in peptides and proteins with S-ethyltrifluorothioacetate vapor. Journal of Biochemistry, 123(3), 452-457. [Link]

-

Gallas, M., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 15(8), 987. [Link]

-

PubChem. (n.d.). Trifluoroacetic acid. Retrieved February 4, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved February 4, 2026, from [Link]

-

Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved February 4, 2026, from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Styryl Group, a Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Specific cleavage of amino side chains of serine and threonine in peptides and proteins with S-ethyltrifluorothioacetate vapor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Coupling Strategies for Boc-L-Styrylalanine in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Strategic Analysis

Boc-L-Styrylalanine (Boc-Sty-OH) is a critical non-canonical amino acid, frequently employed in the synthesis of stapled peptides (via Ring-Closing Metathesis) and as a rigid conformational probe. Its structural similarity to Phenylalanine, combined with the bulky styryl side chain, presents two distinct synthetic challenges:

-

Steric Hindrance: The rigid alkenyl-benzene side chain creates a significant steric barrier, slowing down acylation kinetics.

-

Racemization Risk: Like other phenyl-substituted amino acids (e.g., Phenylglycine, Phenylalanine), Styrylalanine is prone to racemization during activation. The electron-rich styryl system can stabilize the oxazolone (azlactone) intermediate, leading to loss of chirality at the

-carbon.

The Directive: Standard carbodiimide couplings (DCC/HOBt) are often insufficient for this residue, leading to deletion sequences. Conversely, highly reactive uronium reagents (HATU/HBTU) with standard bases (DIPEA) pose a severe risk of racemization.

This guide defines a "Gold Standard" protocol utilizing DIC/Oxyma Pure for optimal enantiopurity and a "High-Power" protocol utilizing HATU/Sym-Collidine for difficult sequences, balancing reactivity with chiral integrity.

Chemical Profile & Handling

| Property | Specification |

| Compound | N- |

| Molecular Weight | ~291.34 g/mol |

| Solubility | High in DMF/NMP; Moderate in DCM. Recommendation: Dissolve in minimal DMF. |

| Stability | Acid labile (Boc group). The styryl double bond is stable to standard TFA deprotection but sensitive to hydrogenation and harsh cationic scavengers. |

| Critical Risk | Racemization via Oxazolone formation. |

Decision Matrix: Selecting the Right Coupling System

The choice of coupling reagent must be dictated by the specific position of the Styrylalanine within the peptide sequence.

Figure 1: Decision tree for selecting coupling reagents based on steric environment.

Mechanistic Insight: The Racemization Trap

Understanding why racemization occurs is vital for troubleshooting. The activation of Boc-Sty-OH facilitates the attack of the carbonyl oxygen on the activated ester, forming a 5-membered oxazolone ring.

-

Base Dependency: Strong bases (like DIPEA/DIEA) or excess base can abstract the acidic

-proton from the oxazolone, leading to an aromatic, achiral intermediate. Upon coupling, this reforms as a racemic mixture (D/L). -

Mitigation: We replace DIPEA with Sym-Collidine (2,4,6-trimethylpyridine) in high-power protocols. Collidine is sufficiently basic to drive the reaction but sterically hindered, making it poor at abstracting the

-proton.

Experimental Protocols

Protocol A: The "Safe" Method (DIC/Oxyma)

Recommended for >80% of applications. Best for preserving chirality.

Reagents:

-

Activator: N,N′-Diisopropylcarbodiimide (DIC)[1]

-

Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Resin Preparation: Swell the Boc-deprotected resin (TFA salt form) in DCM for 15 min. Perform neutralization (10% DIEA/DCM, 2 x 1 min) and wash thoroughly (DCM x3, DMF x3).

-

Cocktail Preparation:

-

Dissolve Boc-L-Sty-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Add DIC (3.0 eq) immediately prior to adding to the resin.

-

Note: Do not pre-activate for >2 minutes to avoid rearrangement.

-

-

Coupling: Add the mixture to the resin.

-

Agitation: Shake at room temperature for 2 to 4 hours . The bulky side chain requires longer diffusion time.

-

Monitoring: Perform a Kaiser Test. If slightly blue, recouple using Protocol B .

Protocol B: The "Power" Method (HATU/Collidine)

Reserved for difficult couplings (e.g., onto Proline, N-methylated residues, or aggregated sequences).

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: 2,4,6-Trimethylpyridine (Sym-Collidine)

-

Solvent: NMP or DMF

Step-by-Step:

-

Neutralization: Ensure resin is neutralized and washed thoroughly with DMF.

-

Cocktail Preparation:

-

Dissolve Boc-L-Sty-OH (3.0 eq) and HATU (2.9 eq) in DMF.

-

Crucial: Use slightly less HATU than AA to prevent capping the N-terminus with the guanidinium moiety.

-

-

Activation: Add Sym-Collidine (6.0 eq) to the amino acid solution.

-

Why Collidine? It minimizes the risk of

-proton abstraction compared to DIPEA [1].

-

-

Coupling: Immediately add to the resin.

-

Agitation: Shake for 1 to 2 hours . (Uronium reactions are faster).

-

Wash: DMF x5 to remove the basic collidine completely before the next deprotection.

Comparative Data: Reagent Efficiency

| Parameter | DIC / HOBt (Classic) | DIC / Oxyma (Modern) | HATU / DIPEA | HATU / Collidine |

| Coupling Speed | Slow | Moderate | Very Fast | Fast |

| Racemization Risk | Low | Very Low | High | Low-Moderate |

| Solubility | Good | Excellent | Excellent | Excellent |

| By-product Removal | Urea (insoluble in DCM) | Soluble | Soluble | Soluble |

| Recommendation | Legacy only | Primary Choice | Avoid for Styryl | Difficult Sequences |

Troubleshooting & Optimization

Issue: Incomplete Coupling (Positive Kaiser Test)

If Protocol A fails, do not simply repeat it.

-

Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP disrupts beta-sheet aggregation better than DMF.

-

Double Couple: Perform the first coupling with DIC/Oxyma (2 hrs), wash, then perform a second coupling with HATU/Collidine (1 hr).

-

Temperature: Do NOT heat Boc-Sty-OH couplings above 40°C. The risk of racemization increases exponentially with temperature for phenyl-analogs.

Issue: Side Chain Modification

The styryl double bond is generally stable to TFA. However, during the final HF cleavage (or TFA cleavage if using Fmoc strategy downstream):

-

Avoid: Silane scavengers (TIS/TES) in high concentrations if not strictly necessary, as they can reduce double bonds under strong acidic catalysis.

-

Use: Dimethyl sulfide (DMS) or p-Cresol as scavengers.

References

-

Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. Tetrahedron, 55(22), 6813-6830.

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

-

Albericio, F., & Tulla-Puche, J. (2008). The Use of Collidine in Solid-Phase Peptide Synthesis.[1][2] In The Power of Functional Resins in Organic Synthesis.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][1][2][4][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.

Sources

- 1. researchgate.net [researchgate.net]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. peptide.com [peptide.com]

- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

incorporating styrylalanine into peptide sequences

Application Note: Site-Specific Incorporation of Styrylalanine (Saa) into Peptide Sequences via Fmoc-SPPS and Ring-Closing Metathesis

Abstract

The incorporation of non-canonical amino acids (NCAAs) is a pivotal strategy in modern drug discovery to enhance the proteolytic stability and membrane permeability of peptide therapeutics. Styrylalanine (Saa)—an analog of phenylalanine harboring a styryl group on the side chain—offers unique utility. Beyond serving as a hydrophobic anchor, Saa is a critical substrate for Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to generate "stapled" peptides with rigid, aromatic-containing hydrocarbon bridges. This guide details the optimized protocol for incorporating Fmoc-L-Styrylalanine into peptide sequences using Solid-Phase Peptide Synthesis (SPPS) and subsequent on-resin macrocyclization.

Design Principles & Strategic Planning

Before synthesis, the placement of Styrylalanine must be calculated based on the desired secondary structure stabilization.

-

Helical Stapling: To stabilize an

-helix, Saa is typically paired with another olefinic residue (e.g., (S)-4-pentenylalanine, -

Stereochemistry: The configuration of the Saa (usually L-isomer) and its stapling partner determines the helicity of the bridge.

-

Chemical Functionality: Unlike simple aliphatic staples, the Saa-derived bridge retains an aromatic system (stilbene-like motif) after metathesis, adding significant lipophilicity and potential

-

Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating Saa requires modified coupling conditions due to the steric bulk of the styryl group and the hydrophobicity of the protecting group.

Materials

-

Resin: Rink Amide MBHA resin (Low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).

-

Amino Acid: Fmoc-L-Styrylalanine (Fmoc-Saa-OH).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIEA (Diisopropylethylamine).

-

Solvents: DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone) for difficult sequences.

Coupling Cycle (Step-by-Step)

1. Swelling: Swell resin in DMF for 30 minutes under nitrogen flow.

2. Fmoc Deprotection:

Treat resin with 20% Piperidine in DMF (

3. Coupling of Fmoc-Saa-OH:

-

Stoichiometry: Use 3.0 equivalents of Fmoc-Saa-OH relative to resin loading (standard amino acids use 5.0 eq, but Saa is high-value).

-

Activation: Dissolve Fmoc-Saa-OH, HATU (2.9 eq), and HOAt (3.0 eq) in minimal NMP. Add DIEA (6.0 eq) immediately before adding to the resin.

-

Reaction Time: Double coupling is mandatory .

-

Coupling 1: 60 minutes at Room Temperature.

-

Coupling 2: 60 minutes at 40°C (optional but recommended for high yield).

-

-

Rationale: The styryl side chain creates steric hindrance. HATU/HOAt is a more potent activator than HBTU/DIC, reducing deletion sequences.

4. Capping (Critical): After Saa coupling, acetylate unreacted amines using Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes. This prevents truncation artifacts during subsequent steps.

Workflow Visualization (SPPS)

Figure 1: Decision-based workflow for SPPS emphasizing the specialized coupling route required for Styrylalanine.

On-Resin Ring-Closing Metathesis (RCM)

Once the linear sequence containing Saa and its partner (e.g.,

RCM Reagents

-

Catalyst: Grubbs 1st Generation (cheaper, robust) or Grubbs 2nd Generation (faster, higher conversion for sterically demanding styryl groups). Recommendation: Use Grubbs 1st Gen initially; switch to 2nd Gen if conversion is <50%.

-

Solvent: 1,2-Dichloroethane (DCE). Note: DCM is volatile and can evaporate during the long reaction; DCE allows for higher temperatures.

RCM Protocol

-

Solvent Exchange: Wash resin with DCM (

) and then anhydrous DCE ( -

Catalyst Preparation: Dissolve Grubbs Catalyst (10 mol% relative to peptide) in degassed DCE (concentration ~5–10 mM).

-

Reaction: Add catalyst solution to the resin.[1][2]

-

Conditions: Agitate gently for 2 hours at Room Temperature.

-

Styryl-Specific Optimization: Due to the conjugated nature of the styryl alkene, the reaction may be sluggish. If HPLC shows linear precursor, heat to 40°C or extend time to 12 hours.

-

-

Cycling: Drain and repeat the catalyst addition step once more (Total 2 cycles) to ensure maximum conversion.

-

Quenching: Wash resin with DCE (

), DCM (

Mechanism of Action

Figure 2: Simplified mechanism of Ring-Closing Metathesis transforming the linear Saa-peptide into a stapled macrocycle.

Cleavage, Purification, and Analysis

Cleavage[1][3][4][5][6]

-

Cocktail: TFA/TIS/Water (95:2.5:2.5).[2] Avoid thiols (EDT) if possible, as they can sometimes interact with residual ruthenium or the alkene (though less likely with styryl).

-

Time: 2–3 hours.

-

Precipitation: Cold diethyl ether.

Purification (HPLC)

-

Column: C18 or C4 (due to high hydrophobicity).

-

Gradient: Saa-peptides are significantly more hydrophobic than their linear counterparts. Start the gradient higher (e.g., 20% B to 80% B, where B is Acetonitrile).

-

Note: The "Stapled" product will elute later than the linear precursor on Reverse Phase HPLC due to the formation of the hydrophobic bridge, despite the loss of mass (ethylene/styrene).

Mass Spectrometry (QC)

-

Mass Shift: Calculate the expected mass carefully.

-

If Saa + S5 (Pentenylalanine): Loss of Ethylene (-28 Da) or Styrene (-104 Da) ?

-

Correction: In Cross-Metathesis of Saa with a terminal alkene (like S5), the leaving group is usually Ethylene (from the S5 side) or Styrene (from the Saa side) depending on the catalytic pathway, but typically the goal is to form the bridge.

-

Standard Stapling: Usually, the bridge is formed with the release of Ethylene (-28.05 Da) if using two terminal alkenes.[3] However, with Styrylalanine, if the styryl group is retained in the bridge (cross-metathesis), the mass calculation depends on the specific partner.

-

Verification: Always run LC-MS. The isotopic pattern of Ruthenium contamination (if not washed well) is distinct.

-

Data Summary: Troubleshooting Table

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Steric bulk of Styryl group. | Switch to HATU/HOAt; Increase Temp to 40°C; Double couple. |

| Low RCM Conversion | Aggregation or Catalyst Poisoning. | Use LiCl in DMF wash before RCM; Switch to Grubbs II; Heat to 40°C. |

| Broad HPLC Peak | Hydrophobic aggregation. | Use C4 column; Heat column to 60°C; Use Hexafluoroisopropanol (HFIP) in mobile phase. |

| Ruthenium Contamination | Catalyst binding to peptide. | Wash resin with DMSO or Imidazole solution before cleavage. |

References

-

Blackwell, H. E., & Grubbs, R. H. (1998). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Analysis. Angewandte Chemie International Edition. Link

-

Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[1] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[1] Link

-

Kim, Y. W., & Grossmann, T. N. (2013). Bis-styryl-macrocycles as a new class of stapled peptides. Chemical Communications. Link

-

Bachem. (2021). Peptide Solubility and Handling Guidelines.[4][5][6] Bachem Technical Notes.[5] Link

-

Sigma-Aldrich. (2025). Protocols for Fmoc Solid Phase Peptide Synthesis.[7] MilliporeSigma Technical Library. Link

Sources

Application Note: Solution-Phase Peptide Synthesis with Boc-L-Styrylalanine

Executive Summary

Boc-L-Styrylalanine (Boc-StyAla-OH) is a non-canonical amino acid featuring a bulky, hydrophobic styryl side chain. It is a critical building block for two primary applications: hydrocarbon stapling (via Ring-Closing Metathesis, RCM) to stabilize

While Solid-Phase Peptide Synthesis (SPPS) is common, solution-phase synthesis offers distinct advantages for StyAla peptides, particularly for short fragments, convergent synthesis, or scale-up where resin-bound aggregation is a risk. This guide addresses the specific chemical challenges of StyAla—steric hindrance, racemization risks, and alkene preservation—providing a self-validating protocol for high-purity synthesis.

Chemical Profile & Reagent Data

Table 1: Physicochemical Properties of Boc-L-Styrylalanine

| Property | Specification |

| Systematic Name | (S)-N-tert-Butoxycarbonyl-2-amino-5-phenyl-4-pentenoic acid |

| CAS Number | 261165-04-2 (often supplied as DCHA salt) |

| Molecular Weight | 291.34 g/mol (Free Acid) |

| Side Chain | Styryl group (Conjugated alkene + Phenyl ring) |

| Solubility | High in DCM, DMF, THF; Low in Water, Hexanes |

| Stability | Acid-stable (short exposure); Incompatible with H₂/Pd-C |

Critical Handling Note: The DCHA Salt

Boc-StyAla is frequently supplied as a dicyclohexylamine (DCHA) salt to ensure stability. You must convert this to the free acid before coupling.

-

Protocol: Suspend salt in EtOAc; wash 3x with 5% KHSO₄ (aq). Dry organic layer over Na₂SO₄ and concentrate.

Strategic Analysis: The "Three-Pillar" Challenge

Successful incorporation of StyAla requires navigating three competing chemical behaviors.

A. Racemization Risk (The Electronic Factor)

Like Phenylalanine and Phenylglycine, Styrylalanine is prone to racemization during carboxyl activation. The electron-rich styryl system facilitates the formation of an oxazolone (azlactone) intermediate .

-

Implication: Standard carbodiimide coupling (DCC/DIC) without additives will lead to epimerization (L

D). -

Solution: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. The pyridine nitrogen in HOAt stabilizes the active ester via a neighboring group effect, accelerating coupling faster than the rate of racemization.

B. Alkene Preservation (The Acid Factor)

The styryl double bond is conjugated. While generally stable to TFA, high concentrations of tert-butyl cations (generated during Boc removal) can theoretically attack electron-rich alkenes.

-

Implication: Neat TFA deprotection is risky without scavengers.

-

Solution: Use 4M HCl in Dioxane . This method does not generate tert-butyl cations (it generates tert-butyl chloride/isobutylene) and, crucially, precipitates the peptide salt, simplifying purification.

C. Steric Hindrance (The Kinetic Factor)

The styryl group is bulky.

-

Implication: Coupling rates are slower than Alanine or Glycine.

-

Solution: Pre-activation is required. Do not rely on "in-situ" activation if the nucleophile is also sterically demanding.

Validated Experimental Protocols

Workflow Visualization

The following diagram outlines the logic flow for the synthesis cycle, highlighting decision points for purity control.

Caption: Cycle logic for Styrylalanine solution-phase synthesis, emphasizing the salt break and specific deprotection route.

Protocol A: Low-Racemization Coupling

Objective: Couple Boc-StyAla-OH to an amino component (H-AA-OR) without racemization.

-

Reagent Prep: Dissolve Boc-StyAla-OH (1.0 equiv) and HOAt (1.1 equiv) in anhydrous DCM (or DMF if solubility is poor). Cool to 0°C.

-

Activation: Add EDC.HCl (1.1 equiv). Stir at 0°C for 15 minutes.

-

Why? Pre-activation ensures the active ester forms before the amine is present, reducing the window for oxazolone formation.

-

-

Coupling: Add the amino component (H-AA-OR, 1.0 equiv) and N-Methylmorpholine (NMM) (2.0 equiv if amine is a salt, 1.0 equiv if free base).

-

Reaction: Allow to warm to Room Temp (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup (The Solution-Phase Advantage):

-

Dilute with EtOAc.

-

Wash 2x with 5% KHSO₄ (Removes unreacted amine/EDC).

-

Wash 2x with Saturated NaHCO₃ (Removes unreacted acid/HOAt).

-

Wash 1x with Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Protocol B: Selective Boc Removal (Alkene-Safe)

Objective: Remove N-terminal Boc group without reducing or polymerizing the styryl alkene.

-

Dissolution: Dissolve the Boc-peptide in a minimal volume of dry Dioxane (or DCM).

-

Acidolysis: Add 4M HCl in Dioxane (10–20 equiv of HCl).

-

Reaction: Stir at RT for 30–60 minutes.

-

Observation: The product (Peptide-HCl salt) often precipitates out of the solution.

-

-

Isolation:

-

If precipitate forms: Filter and wash with dry diethyl ether.

-

If no precipitate: Concentrate in vacuo, triturate residue with cold diethyl ether/hexanes to induce solidification.

-

-

Validation: Check LC-MS. Mass should correspond to [M+H]+. Ensure no +16 (oxidation) or +2 (reduction) adducts are observed.

Advanced Application: Ring-Closing Metathesis (RCM)

If the StyAla residue is intended for peptide stapling (reacting with another alkene-bearing amino acid like Allylglycine or another StyAla), the solution-phase approach allows for cleaner cyclization before final global deprotection.

Caption: RCM transformation of Styrylalanine-containing peptides.

Key Consideration: RCM works best on protected peptides in solution (DCM) because the backbone hydrogen bonds are disrupted, favoring the cyclization conformation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Racemization (D-isomer detected) | Slow coupling; High base concentration. | Switch from HOBt to HOAt . Reduce base (NMM) to 1.0 equiv. Maintain 0°C longer. |

| Incomplete Boc Removal | Acid too weak or old. | Use fresh 4M HCl/Dioxane. Ensure the system is anhydrous. |

| Alkene Reduction | Presence of reducing agents. | NEVER use catalytic hydrogenation (Pd/C + H₂) to remove Cbz/Bzl groups if StyAla is present. Use HF or TFMSA for global deprotection if needed. |

| Poor Solubility | Hydrophobic aggregation. | Use a solvent mixture: DCM/DMF (1:1) or add HFIP (Hexafluoroisopropanol) to disrupt aggregation. |

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1] Journal of Peptide Research, 58(4), 338-341.[1]

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

-

ChemicalBook. (S)-N-Boc-Styrylalanine Properties and CAS Data.

-

CEM Corporation. Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis.

-

Elsawy, M. A., et al. (2012). Racemization of phenylglycine during peptide synthesis: A comparative study. Peptide Science. (Contextualizing phenyl-alkene racemization risks).

Sources

use of styrylalanine as a fluorescent probe in peptides

Application Note: Styrylalanine (SA) as a Solvatochromic Fluorescent Probe in Peptide Engineering

Executive Summary

This guide details the utilization of 4-Styrylalanine (SA) , a non-canonical amino acid (ncAA), as a site-specific fluorescent probe. Unlike bulky extrinsic fluorophores (e.g., FITC, Rhodamine) that can perturb peptide folding, SA is isosteric with Tryptophan and Phenylalanine, minimizing structural disruption. Its core utility lies in its solvatochromism : SA exhibits significant fluorescence enhancement and spectral shifting upon transition from an aqueous to a hydrophobic environment. This property makes it an ideal reporter for protein-protein interactions (PPIs) , membrane insertion , and peptide folding events .

Technical Background & Mechanism

The Fluorophore: 4-Styrylalanine

SA contains a stilbene chromophore integrated into the alanine side chain. It functions as a "Tryptophan mimic" but offers distinct spectral advantages:

-

Red-Shifted Excitation: SA is excited at ~310–325 nm , allowing selective excitation in the presence of Tryptophan (Ex ~280 nm) and Tyrosine (Ex ~275 nm).

-

Environmental Sensitivity: The fluorescence quantum yield (

) of SA is low in water (due to non-radiative decay pathways) but increases dramatically (up to 10-fold) in hydrophobic pockets or lipid bilayers. -

Minimal Steric Bulk: The styryl group adds only a vinyl moiety to the phenylalanine core, preserving the native binding interface better than large dye conjugates.

Spectral Properties Data

| Parameter | Aqueous Buffer (PBS, pH 7.4) | Hydrophobic Environment (e.g., Methanol/Lipid) |

| Excitation Max ( | 315 nm | 322 nm |

| Emission Max ( | ~430 nm (Weak) | ~380–400 nm (Strong, Blue-shifted) |

| Stokes Shift | ~115 nm | ~60–80 nm |

| Quantum Yield ( | < 0.05 | 0.40 – 0.60 |

| Extinction Coefficient ( | ~18,000 M⁻¹cm⁻¹ | ~22,000 M⁻¹cm⁻¹ |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of SA-Peptides

Objective: Incorporate Fmoc-4-Styrylalanine (Fmoc-SA) into a peptide sequence using standard Fmoc chemistry.

Materials:

-

Fmoc-4-Styrylalanine (Commercially available or synthesized via Heck coupling of Fmoc-4-iodo-Phe + Styrene).

-

Rink Amide or Wang Resin.

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

-

Deprotection: 20% Piperidine in DMF.[1]

-

Cleavage: TFA/TIS/Water (95:2.5:2.5).

Protocol:

-

Resin Swelling: Swell resin (0.1 mmol scale) in DMF for 30 mins.

-

Fmoc Deprotection: Treat with 20% piperidine/DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling of Fmoc-SA:

-

Note: Fmoc-SA is stable but expensive. Use 2.5 eq (vs. standard 5 eq) to conserve material.

-

Dissolve Fmoc-SA (0.25 mmol) and HBTU (0.25 mmol) in DMF.

-

Add DIPEA (0.5 mmol) immediately before adding to resin.

-

Reaction time: 60–90 minutes (slightly longer than standard AA).

-

-

Chain Elongation: Continue synthesis for remaining residues.

-

Cleavage:

-

Incubate resin in TFA cocktail for 2–3 hours.

-

Critical: Avoid thiols (EDT) if possible, or keep reaction time short, as the styrene alkene is theoretically susceptible to radical addition, though generally stable under standard TFA conditions.

-

-

Purification: RP-HPLC (C18 column). SA is hydrophobic; expect the peptide to elute later than the WT analog.

-

Detection: Monitor at 315 nm (specific to SA) and 220 nm (peptide bond).

-

Membrane Binding Assay (Liposome Titration)

Objective: Determine the partition coefficient of an SA-labeled antimicrobial peptide into a lipid bilayer.

Workflow Diagram:

Caption: Workflow for determining lipid partitioning using Styrylalanine fluorescence enhancement.

Step-by-Step:

-

Liposome Prep: Prepare Large Unilamellar Vesicles (LUVs) (e.g., POPC:POPG 7:3) via extrusion (100 nm).

-

Baseline Scan: In a quartz cuvette, add SA-peptide (final conc. 1 µM) in buffer. Record spectrum (Ex 315 nm).

-

Titration: Sequentially add LUV stock solution.

-

Observation:

-

If the peptide inserts into the membrane, the SA residue enters a hydrophobic environment.

-

Result: Fluorescence intensity at ~380–400 nm will increase, and the peak may blue-shift.

-

-

Analysis: Plot Fluorescence (

) vs. Lipid Concentration (

Case Study: Monitoring Protein-Protein Interactions (PPI)